N,N,5-trimethylthiophene-2-carboxamide
Description
N,N,5-Trimethylthiophene-2-carboxamide is a thiophene-derived carboxamide featuring three methyl substituents: two on the amide nitrogen (N,N-dimethyl) and one at the 5-position of the thiophene ring. Synthesized via a coupling reaction between 5-methylthiophene-2-carboxylic acid and dimethylamine, it is characterized by a molecular formula of C₈H₁₂NOS and a molecular weight of 170.24 g/mol . Key spectroscopic data include:
- ¹H NMR (400 MHz, CDCl₃): δ 2.48 (s, 3H, CH₃), 3.16 (brs, 6H, N(CH₃)₂), 6.68 (d, J = 3.5 Hz, 1H), 7.16 (d, J = 3.5 Hz, 1H).
- ¹³C NMR: Peaks at 15.3, 37.1, 38.5, 125.2, 129.8, 135.6, 144.1, and 164.4 ppm confirm the thiophene backbone and substituents .
Properties
IUPAC Name |
N,N,5-trimethylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-6-4-5-7(11-6)8(10)9(2)3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRPPMKUMKRPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thiophene carboxamides are a versatile class of compounds with diverse biological and physicochemical properties. Below is a systematic comparison of N,N,5-trimethylthiophene-2-carboxamide with structurally related analogs:
Key Observations :
- Substituent Effects : The N,N-dimethyl and 5-methyl groups in the target compound enhance lipophilicity compared to analogs with electron-withdrawing groups (e.g., nitro, bromo) .
- Synthetic Efficiency : The target’s 41% yield is lower than some nitrothiophene derivatives (e.g., compound 9 in , .05% purity) but reflects challenges in methyl-group incorporation .
Physicochemical and Spectroscopic Properties
Key Observations :
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